ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE is a complex organic compound that features a unique structure combining bromine, iodine, and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by bromination and iodination steps. The final step involves the esterification of the phenoxy group with ethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-CHLOROPHENOXY]ACETATE
- ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-FLUOROPHENOXY]ACETATE
Uniqueness
The uniqueness of ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE lies in its specific combination of bromine and iodine atoms, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C23H23BrINO5 |
---|---|
Molecular Weight |
600.2g/mol |
IUPAC Name |
ethyl 2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-6-iodophenoxy]acetate |
InChI |
InChI=1S/C23H23BrINO5/c1-2-30-19(29)11-31-23-13(9-12(24)10-14(23)25)20-21-15(5-3-7-17(21)27)26-16-6-4-8-18(28)22(16)20/h9-10,20,26H,2-8,11H2,1H3 |
InChI Key |
FRUWFGQAGQSXSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)Br)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1I)Br)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.